

Application Notes and Protocols for Strombine Dehydrogenase Activity Assay

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Compound of Interest

Compound Name: *Strombine*

Cat. No.: *B12723367*

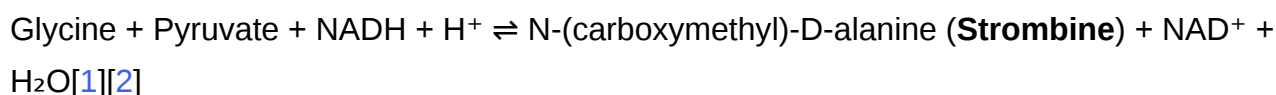
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the enzymatic activity of **strombine** dehydrogenase (EC 1.5.1.22). This enzyme plays a role in anaerobic metabolism in some marine invertebrates by catalyzing the reductive condensation of glycine and pyruvate. The assay is based on a continuous spectrophotometric method.

Principle of the Assay

Strombine dehydrogenase catalyzes the reversible reaction:



The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. The rate of this decrease is directly proportional to the **strombine** dehydrogenase activity in the sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the **strombine** dehydrogenase activity assay. These values are derived from studies on **strombine** dehydrogenase from the hard clam, *Meretrix lusoria*, and may require optimization for enzymes from other species.

Parameter	Value	Reference
Optimal pH	7.4 - 7.6	[3]
Optimal Temperature	45 - 46 °C	[3]
Wavelength for Detection	340 nm	
Molar Extinction Coefficient of NADH	6220 M ⁻¹ cm ⁻¹	

Experimental Protocols

Materials and Reagents

- Enzyme Source: Purified or partially purified **strombine** dehydrogenase, or tissue homogenate supernatant.
- Tris-HCl Buffer: 50 mM, pH 7.5 at 25°C.
- Glycine Solution: 200 mM.
- Sodium Pyruvate Solution: 20 mM.
- NADH Solution: 2 mM (Prepare fresh and protect from light).
- Spectrophotometer: Capable of measuring absorbance at 340 nm with temperature control.
- Cuvettes: Quartz or UV-transparent disposable cuvettes.
- Pipettes: Calibrated micropipettes.

Preparation of Reagents

- 50 mM Tris-HCl Buffer (pH 7.5): Dissolve 6.057 g of Tris base in 800 mL of distilled water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with distilled water.
- 200 mM Glycine Solution: Dissolve 1.501 g of glycine in 100 mL of distilled water.

- 20 mM Sodium Pyruvate Solution: Dissolve 0.220 g of sodium pyruvate in 100 mL of distilled water.
- 2 mM NADH Solution: Dissolve 14.1 mg of NADH (disodium salt) in 10 mL of 10 mM Tris-HCl buffer (pH 7.5). Keep on ice and use within a few hours.

Enzyme Sample Preparation

- Tissue Homogenate: Homogenize fresh or frozen tissue in 3-5 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.5). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the enzyme extract.
- Purified Enzyme: Dilute the purified enzyme in 50 mM Tris-HCl buffer (pH 7.5) to a concentration that results in a linear rate of absorbance change over the measurement period.

Assay Procedure

- Set the spectrophotometer to 340 nm and the temperature to 45°C.
- Prepare the reaction mixture in a cuvette by adding the following components in the specified order. A master mix can be prepared for multiple samples.

Reagent	Volume (for 1 mL total)	Final Concentration
50 mM Tris-HCl Buffer (pH 7.5)	800 µL	40 mM
200 mM Glycine	100 µL	20 mM
2 mM NADH	50 µL	0.1 mM
Enzyme Sample	30 µL	Variable

- Mix the contents of the cuvette by gentle inversion and incubate at 45°C for 5 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding 20 µL of 20 mM sodium pyruvate solution to the cuvette.

- Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
- A blank reaction should be performed by replacing the enzyme sample with the homogenization buffer to account for any non-enzymatic degradation of NADH.

Calculation of Enzyme Activity

- Determine the rate of absorbance change per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the reaction curve.
- Calculate the enzyme activity using the following formula:

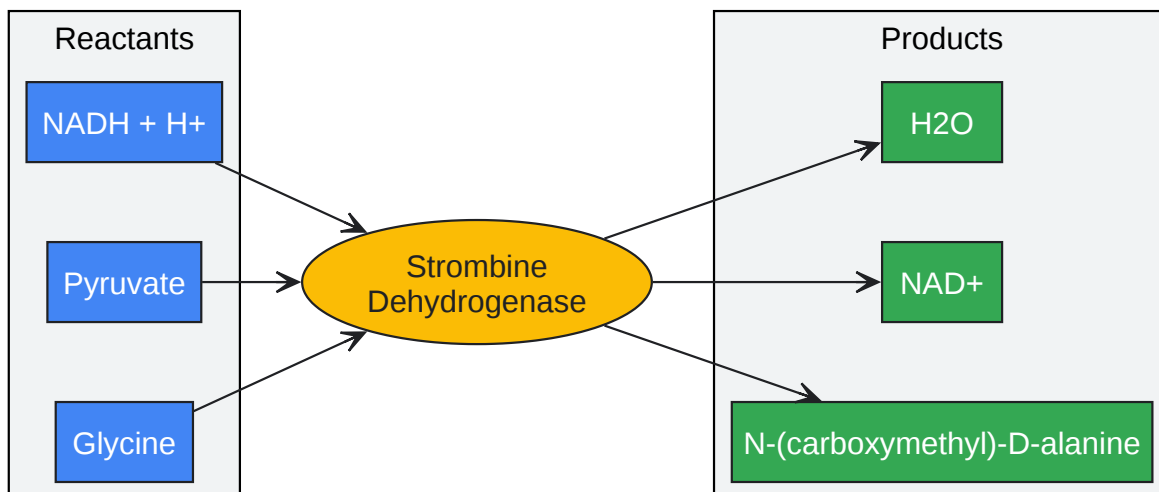
$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\Delta A_{340}/\text{min} * \text{Total Assay Volume (mL)}) / (\epsilon * \text{Path Length (cm)} * \text{Enzyme Volume (mL)})$$

Where:

- ϵ (epsilon) is the molar extinction coefficient of NADH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$).
- Path Length is typically 1 cm.
- The specific activity can be calculated by dividing the enzyme activity by the protein concentration of the enzyme sample ($\mu\text{mol}/\text{min}/\text{mg}$ protein).

Visualizations

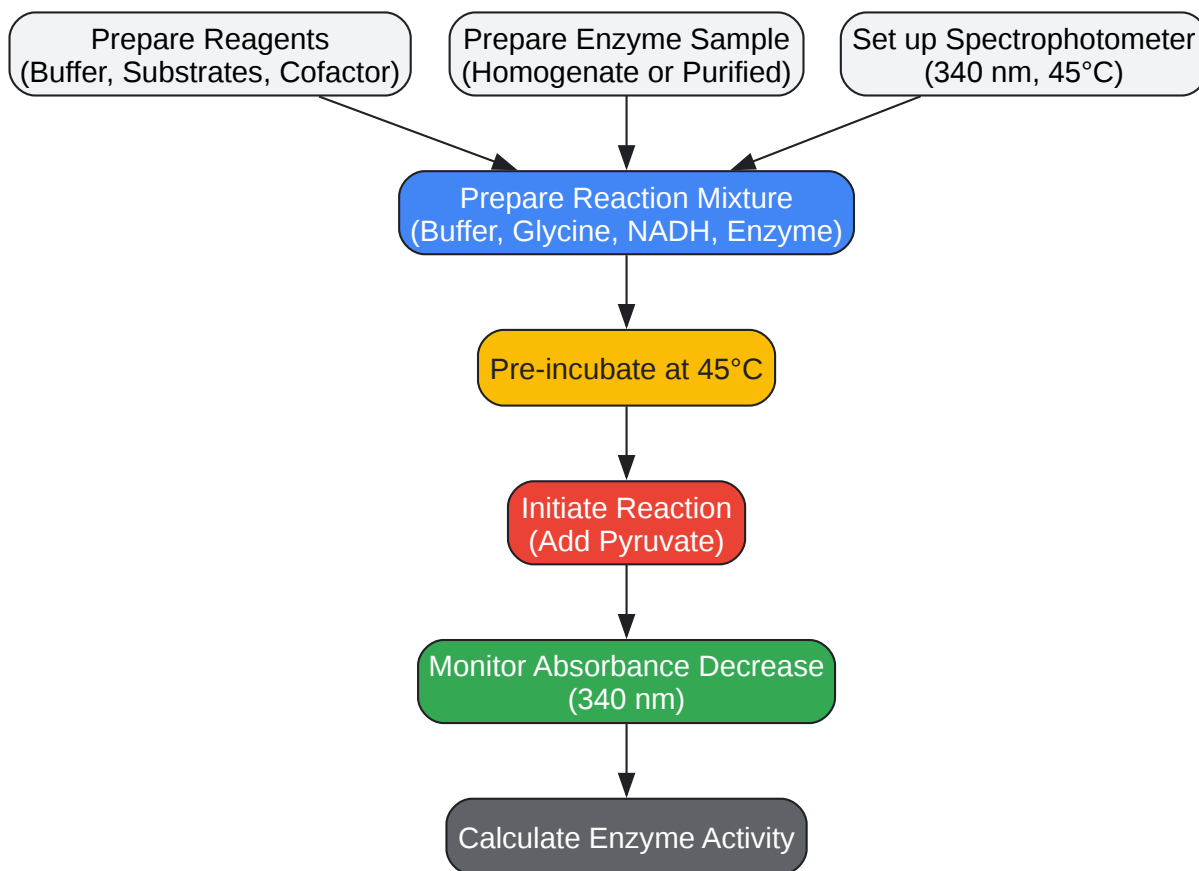
Strombine Dehydrogenase Signaling Pathway



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Caption: Enzymatic reaction catalyzed by **strombine** dehydrogenase.

Experimental Workflow



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Caption: Workflow for the **strombine** dehydrogenase activity assay.

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References

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- 2. [enzyme-database.org](https://www.enzyme-database.org) [[enzyme-database.org](https://www.enzyme-database.org)]
- 3. Purification and kinetic characteristics of strombine dehydrogenase from the foot muscle of the hard clam (*Meretrix lusoria*) - PubMed [pubmed.ncbi.nlm.nih.gov]
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